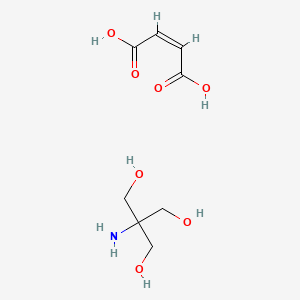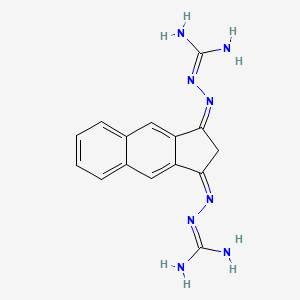
トリスマレイン酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tris maleate is a maleate salt resulting from the reaction of tris and maleic acid in the molar ratio tris:maleic acid = 2:1. It has a role as a buffer. It contains a member of Htris.
科学的研究の応用
バイオテクノロジー:タンパク質精製
トリスマレイン酸塩は、タンパク質精製においてバイオテクノロジーで広く使用されています。 これは還元剤として作用し、タンパク質中のジスルフィド結合の還元を促進します。これは、組換えタンパク質のフォールディングと精製に不可欠です 。この用途は、生物学的活性が適切なフォールディングに依存するバイオ医薬品や治療用タンパク質の生産において特に重要です。
医薬品製剤
医薬品では、トリスマレイン酸塩は、不安定な化合物の安定化剤として作用し、その保存期間と効力を向上させます 。その緩衝作用は、医薬品製剤で最適なpHレベルを維持するのに役立ち、安定性とバイオアベイラビリティを保証します。これは、さまざまな薬物送達システムの開発において貴重な構成要素となります。
分析化学
分析化学者は、その還元特性により、酸化還元反応や分子分析にトリスマレイン酸塩を使用します 。酸化ストレス、金属キレート化、および酵素アッセイを含む研究において不可欠です。トリスマレイン酸塩の緩衝能力により、正確な測定と分析に不可欠な正確なpH制御も可能になります。
免疫細胞化学
免疫細胞化学分析では、トリスマレイン酸塩は、喀痰細胞診サンプルの再水和に使用されます 。このステップは、疾患の診断と細胞機能の研究に不可欠な細胞成分の染色と可視化のためにサンプルを準備するために不可欠です。
神経生物学
トリスマレイン酸塩は、ヌクレオシド二リン酸酵素アッセイの前に脊髄切片のインキュベーションに使用される神経生物学で用途があります 。このアッセイは、神経系の酵素活性を研究するために重要であり、神経疾患と神経再生に関する洞察を提供することができます。
幹細胞研究
幹細胞研究では、トリスマレイン酸塩は、胚性幹細胞のアルカリホスファターゼ(AP)染色における成分です 。AP染色とは、さまざまな細胞タイプを生み出すことができる多分化能性幹細胞を識別するために使用される技術であり、発生生物学と再生医療における重要なツールとなっています。
作用機序
Target of Action
TRIS maleate salt, also known as Tris(hydroxymethyl)aminomethane maleate salt, is primarily used as a buffering agent in various biochemical and molecular biology experiments .
Mode of Action
The mode of action of TRIS maleate salt involves its phosphate group accepting or donating protons in response to changes in pH . This action helps stabilize the environmental pH and prevents drastic shifts that could potentially disrupt biochemical processes .
Biochemical Pathways
TRIS maleate salt does not directly participate in any specific biochemical pathways. Instead, it provides a stable environment that allows various biochemical reactions to proceed efficiently. For instance, it has been used in the rehydration of sputum cytospin samples for immunocytochemical analysis, in the incubation of spinal cord sections prior to nucleoside diphosphatase assay, and as a component of alkaline phosphate (AP) staining for embryonic stem cells .
Result of Action
The primary result of TRIS maleate salt’s action is the maintenance of a stable pH environment. This stability is crucial for many biological and chemical reactions. For example, it can prevent the denaturation of proteins in a solution and ensure the efficiency of enzymatic reactions .
Safety and Hazards
生化学分析
Biochemical Properties
TRIS maleate salt plays a crucial role in biochemical reactions by acting as a buffering agent. It interacts with various enzymes, proteins, and other biomolecules to maintain the pH of the reaction environment. For instance, TRIS maleate salt is used in the rehydration of sputum cytospin samples for immunocytochemical analysis and in the incubation of spinal cord sections prior to nucleoside diphosphatase assay . These interactions help stabilize the pH, ensuring optimal conditions for enzymatic activity and protein stability.
Cellular Effects
TRIS maleate salt influences various cellular processes by maintaining the pH balance within cells. It is used in cell culture media and tissue preparations to provide a stable environment for cell growth and function . By maintaining the pH, TRIS maleate salt helps regulate cell signaling pathways, gene expression, and cellular metabolism. This compound is also used in alkaline phosphate staining for embryonic stem cells, highlighting its role in cellular differentiation and development .
Molecular Mechanism
At the molecular level, TRIS maleate salt exerts its effects through its buffering capacity. It binds to hydrogen ions (H+) and hydroxide ions (OH-) to resist changes in pH, thereby stabilizing the reaction environment . This buffering action is essential for maintaining the structural integrity and activity of enzymes and proteins. Additionally, TRIS maleate salt can interact with specific biomolecules, influencing enzyme inhibition or activation and modulating gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TRIS maleate salt can change over time. The stability of this compound is crucial for its long-term use in experiments. TRIS maleate salt is known to be stable under standard storage conditions, but its effectiveness can decrease if exposed to extreme temperatures or prolonged storage . Long-term studies have shown that TRIS maleate salt maintains its buffering capacity, ensuring consistent results in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of TRIS maleate salt can vary with different dosages in animal models. At optimal dosages, TRIS maleate salt provides effective pH buffering without causing adverse effects . At high doses, it may lead to toxic effects, including metabolic imbalances and cellular stress. It is essential to determine the appropriate dosage to avoid any threshold effects and ensure the safety and efficacy of the compound in animal studies.
Metabolic Pathways
TRIS maleate salt is involved in various metabolic pathways, primarily through its role as a buffering agent. It interacts with enzymes and cofactors to maintain the pH balance in metabolic reactions . This compound can influence metabolic flux and metabolite levels by stabilizing the reaction environment. Its buffering capacity is crucial for the proper functioning of metabolic pathways, ensuring efficient energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, TRIS maleate salt is transported and distributed to maintain pH homeostasis. It interacts with transporters and binding proteins to facilitate its movement across cellular compartments . The localization and accumulation of TRIS maleate salt are essential for its buffering action, ensuring that it reaches the sites where pH regulation is needed.
Subcellular Localization
TRIS maleate salt is localized in various subcellular compartments, where it exerts its buffering effects. It can be found in the cytoplasm, mitochondria, and other organelles, where it helps maintain the pH balance . The subcellular localization of TRIS maleate salt is directed by targeting signals and post-translational modifications, ensuring its proper distribution within the cell.
特性
| { "Design of the Synthesis Pathway": "The synthesis of TRIS maleate salt can be achieved through the reaction of TRIS base with maleic acid. TRIS is a tertiary amine with three hydroxyl groups, while maleic acid is a dicarboxylic acid. The reaction between the two compounds will result in the formation of TRIS maleate salt.", "Starting Materials": [ "TRIS base", "Maleic acid", "Deionized water" ], "Reaction": [ "1. Dissolve 0.5 mole of TRIS base in 100 mL of deionized water.", "2. Add 0.5 mole of maleic acid to the TRIS solution, and stir until the maleic acid is completely dissolved.", "3. Adjust the pH of the solution to 7.0 using hydrochloric acid or sodium hydroxide.", "4. Heat the solution to 60°C and stir for 1 hour.", "5. Allow the solution to cool to room temperature and filter the precipitate.", "6. Wash the precipitate with deionized water and dry in a vacuum oven at 60°C.", "7. The resulting product is TRIS maleate salt." ] } | |
CAS番号 |
72200-76-1 |
分子式 |
C4H11NO3.C4H4O4 C8H15NO7 |
分子量 |
237.21 g/mol |
IUPAC名 |
2-amino-2-(hydroxymethyl)propane-1,3-diol;but-2-enedioic acid |
InChI |
InChI=1S/C4H11NO3.C4H4O4/c5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h6-8H,1-3,5H2;1-2H,(H,5,6)(H,7,8) |
InChIキー |
HTMWOUBCEZXSHN-UHFFFAOYSA-N |
異性体SMILES |
C(C(CO)(CO)N)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(=CC(=O)O)C(=O)O |
正規SMILES |
C(C(CO)(CO)N)O.C(=CC(=O)O)C(=O)O |
物理的記述 |
White crystalline solid; [Sigma-Aldrich MSDS] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(13E)-8-acetyl-18-(2-carboxylatoethyl)-3,7,12,17-tetramethyl-13-(1-oxidoethylidene)porphyrin-21-id-2-yl]propanoate;hydron;iron(2+)](/img/structure/B1238762.png)
![(10Z)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1238763.png)

![(2Z)-2-(2,4-dimethoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B1238766.png)

![2-[[5,6-Bis(2-furanyl)-1,2,4-triazin-3-yl]thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B1238770.png)



